CalFluor 647 Azide

Bioorthogonal Chemistry Click Chemistry Fluorescence Turn-On

CalFluor 647 Azide is a fluorogenic azide probe within the CalFluor family, designed for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry. The compound exhibits minimal fluorescence in its azide form (quantum yield Φ = 0.0056) but undergoes a 45‑fold fluorescence enhancement upon triazole formation with terminal alkynes, reaching a quantum yield of 0.25 with excitation/emission maxima at 657/674 nm.

Molecular Formula C43H66N7O10S2Si+
Molecular Weight 933.2 g/mol
Cat. No. B12374256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalFluor 647 Azide
Molecular FormulaC43H66N7O10S2Si+
Molecular Weight933.2 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=CC(=C(C=C4OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])N=[N+]=[N-]
InChIInChI=1S/C43H66N7O10S2Si/c1-47(2)33-13-15-35-41(29-33)63(9,10)42-30-34(48(3)4)14-16-36(42)43(35)37-31-38(45-46-44)40(60-26-24-58-22-20-50(7,8)18-12-28-62(54,55)56)32-39(37)59-25-23-57-21-19-49(5,6)17-11-27-61(51,52)53/h13-16,29-32H,11-12,17-28H2,1-10H3/q+1
InChIKeyTZTBRZLWLFETQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CalFluor 647 Azide: Fluorogenic Click Chemistry Probe for Far-Red Bioorthogonal Labeling


CalFluor 647 Azide is a fluorogenic azide probe within the CalFluor family, designed for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry [1]. The compound exhibits minimal fluorescence in its azide form (quantum yield Φ = 0.0056) but undergoes a 45‑fold fluorescence enhancement upon triazole formation with terminal alkynes, reaching a quantum yield of 0.25 with excitation/emission maxima at 657/674 nm [1]. This far‑red, turn‑on probe enables sensitive, no‑wash detection of alkyne‑labeled biomolecules across a range of biological systems .

Why CalFluor 647 Azide Cannot Be Replaced by Conventional Far-Red Azide Dyes


Conventional far-red azide dyes such as Alexa Fluor 647 Azide or Cy5 Azide are constitutively fluorescent; their signal is present both before and after click reaction. In no‑wash imaging protocols, this leads to high background from unreacted probe that obscures alkyne‑specific signals, as demonstrated in zebrafish embryo labeling where Alexa Fluor 594 Azide produced overwhelming background [1]. CalFluor 647 Azide's 45‑fold fluorescence turn‑on mechanism overcomes this limitation, enabling wash‑free detection with minimal background and making simple substitution with non‑fluorogenic dyes functionally inadequate for sensitive bioorthogonal imaging applications [1].

CalFluor 647 Azide: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Fluorogenicity: 45-Fold Fluorescence Enhancement Upon Click Reaction

CalFluor 647 Azide exhibits a quantum yield (Φ) of 0.0056 in its azide form, which increases 45-fold to 0.25 upon triazole formation via click reaction with alkynes [1]. In contrast, conventional far-red azide dyes such as Alexa Fluor 647 Azide are constitutively fluorescent (Φ = 0.33) regardless of reaction state, providing no turn‑on response . This fluorogenic mechanism is the primary differentiating feature of CalFluor 647.

Bioorthogonal Chemistry Click Chemistry Fluorescence Turn-On

No-Wash Detection in Live Zebrafish Embryos vs. High Background from Alexa Fluor 594 Azide

In zebrafish embryo labeling experiments, CalFluor 647 Azide enabled bright alkyne‑dependent fluorescence without washing steps [1]. In contrast, labeling with non‑fluorogenic Alexa Fluor 594 Azide resulted in high background fluorescence from unreacted probe, obscuring alkyne‑dependent signal [1]. This direct comparison demonstrates the functional superiority of CalFluor's turn‑on mechanism in live organisms.

In Vivo Imaging Zebrafish No-Wash Protocol

Brightness and Spectral Compatibility vs. Alexa Fluor 647: A Quantitative Trade-Off

CalFluor 647 triazole has a quantum yield of 0.25 and an extinction coefficient of approximately 270,000 M⁻¹cm⁻¹, yielding a brightness (ε × Φ) of 67,500 M⁻¹cm⁻¹ [1]. Alexa Fluor 647 has a quantum yield of 0.33 and an extinction coefficient of 270,000 M⁻¹cm⁻¹, resulting in a brightness of 89,100 M⁻¹cm⁻¹ . While AF647 is intrinsically ~32% brighter, CalFluor 647's fluorogenicity provides effectively higher signal‑to‑background in no‑wash assays, creating a clear trade‑off for end‑users.

Fluorescence Brightness Quantum Yield Spectral Properties

Patent-Protected Fluorogenic Scaffold: U.S. Patent 9,410,958

CalFluor 647 Azide and the broader CalFluor probe family are covered by U.S. Patent No. 9,410,958 . This patent protection ensures a controlled, traceable supply chain and may affect licensing considerations for commercial or diagnostic use, providing assurance of authentic, research‑grade material from authorized vendors.

Intellectual Property Supply Chain Procurement

CalFluor 647 Azide: Optimal Research and Industrial Application Scenarios Based on Verified Evidence


No-Wash Live-Cell Imaging of Alkyne-Labeled Glycans and Proteins

CalFluor 647 Azide enables sensitive detection of alkyne‑tagged glycans (e.g., SiaNAl) and proteins in live cells without fixation or washing steps [1]. The 45‑fold fluorescence turn‑on minimizes background from unreacted probe, making it ideal for real‑time visualization of cell‑surface and intracellular labeling events in HEK 293T, CHO‑K1, and other cell lines [1].

In Vivo Metabolic Labeling and Imaging in Zebrafish Embryos

The fluorogenic nature of CalFluor 647 Azide permits wash‑free detection of alkyne‑labeled glycans in developing zebrafish embryos [1]. Unlike conventional azide dyes that produce high background, CalFluor 647 provides clear, alkyne‑specific fluorescence after a 20‑minute incubation with copper catalyst, facilitating developmental biology studies [1].

EdU/EU Proliferation Assays in Fixed Cells and Tissue Sections

CalFluor 647 Azide is validated for click‑chemistry‑based detection of newly synthesized DNA (EdU) and RNA (EU) in fixed and permeabilized cells, as well as in mouse brain tissue slices [1]. The turn‑on mechanism streamlines the protocol by eliminating wash steps and reducing background, providing robust labeling under standard copper‑click conditions [1].

Super-Resolution Microscopy and Advanced Imaging Workflows

With its far‑red emission (674 nm) and compatibility with 633‑647 nm laser lines, CalFluor 647 Azide is suitable for super‑resolution techniques such as STED and dSTORM when combined with optimized click‑chemistry labeling protocols . Its zwitterionic solubilizing groups minimize non‑specific binding, enhancing signal clarity in high‑resolution imaging [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CalFluor 647 Azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.